Juruenolide C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3S,4R,5S)-3-[7-(1,3-benzodioxol-5-yl)heptyl]-4-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C19H26O5/c1-13-18(20)15(19(21)24-13)8-6-4-2-3-5-7-14-9-10-16-17(11-14)23-12-22-16/h9-11,13,15,18,20H,2-8,12H2,1H3/t13-,15-,18-/m0/s1 |
InChI Key |
LXRIJVGNDSEBQX-YEWWUXTCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C(=O)O1)CCCCCCCC2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
CC1C(C(C(=O)O1)CCCCCCCC2=CC3=C(C=C2)OCO3)O |
Synonyms |
juruenolide C |
Origin of Product |
United States |
Discovery, Isolation, and Biological Source Studies of Juruenolide C
Botanical and Microbial Origins of Juruenolide C
This compound has been isolated from botanical sources, specifically plants belonging to the genus Iryanthera. One notable source is Iryanthera juruensis, from which juruenolide was isolated in 1975. capes.gov.brinpa.gov.brscielo.org.bo Another related compound, 3-epi-juruenolide C, has been isolated from the dichloromethane (B109758) extract of the roots of Virola surinamensis, also a member of the Myristicaceae family. researchgate.net
While the primary reported sources are botanical, research into natural products often explores both plant and microbial origins for bioactive compounds. However, the provided search results specifically link this compound and its epimer to plant species.
Advanced Methodologies for the Isolation and Purification of this compound from Complex Matrices
The isolation and purification of natural products like this compound from complex plant extracts typically involve a series of chromatographic techniques. Early studies on related compounds from Litsea japonica utilized chromatographic fractionation of extracts. researchgate.net Similarly, the isolation of 3-epi-juruenolide C from Virola surinamensis involved chromatographic fractionation of a dichloromethane extract. researchgate.net
General methods for the purification of organic compounds from natural sources include techniques such as sublimation, crystallization, distillation, differential extraction, and various forms of chromatography. byjus.com For complex mixtures, liquid chromatography, including flash chromatography, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC), are commonly employed. chromatographyonline.comnih.gov These methods separate compounds based on properties such as polarity, size, or affinity to a stationary phase. The specific methodologies applied for the isolation and purification of this compound itself, as highlighted in the search results, primarily point towards chromatographic approaches used for plant extracts containing this compound or its analogues. For instance, purification of extracts from Iryanthera juruensis has involved Flash Chromatography and Sephadex LH-20. scielo.org.bo
Chemodiversity and Distribution of this compound Analogues in Natural Sources
This compound is part of a group of related γ-lactones found in nature. Juruenolide and juruenolide B were isolated from Iryanthera juruensis. scielo.org.bo The isolation of 3-epi-juruenolide C from Virola surinamensis indicates the presence of stereoisomers in different species. researchgate.net The co-occurrence of analogous products with varying side chain lengths (heptadecyl and pentadecyl) alongside nonadecyl derivatives in Iryanthera juruensis further illustrates the chemodiversity within this plant source. researchgate.net
The distribution of this compound and its analogues appears to be concentrated within the Myristicaceae family, with specific compounds isolated from Iryanthera and Virola species. capes.gov.brinpa.gov.brscielo.org.boresearchgate.net The presence of related γ-lactones, such as litsenolides and butanolides, in other plant genera like Litsea (Lauraceae family) suggests a broader distribution of this structural class of compounds in the plant kingdom, although their direct relationship or biosynthetic pathways to juruenolides would require further investigation. researchgate.net
Table 1: Natural Sources and Isolated Juruenolides/Analogues
| Plant Species | Family | Isolated Compounds |
| Iryanthera juruensis | Myristicaceae | Juruenolide, Juruenolide B, this compound analogues with varying side chains |
| Virola surinamensis | Myristicaceae | 3-epi-Juruenolide C |
| Litsea japonica | Lauraceae | Litsenolides (A1, A2, B1, B2, C1, C2, D1, D2, E1, E2), Hamabiwalactone A, Hamabiwalactone B |
| Litsea acuminata | Lauraceae | Licunolides A, Licunolides B, Isolancifolide, Longifolin, Sesquirose furan |
Table 2: Examples of Isolation Techniques Mentioned
| Technique | Application Context |
| Chromatographic fractionation | Extracts of Litsea japonica, Virola surinamensis researchgate.net |
| Flash Chromatography | Extracts of Iryanthera juruensis scielo.org.bo |
| Sephadex LH-20 | Extracts of Iryanthera juruensis scielo.org.bo |
Chemical Synthesis and Synthetic Methodology Development for Juruenolide C
Total Synthesis Strategies for Juruenolide C and its Epimers (e.g., 3-epi-Juruenolide C)
The total synthesis of this compound and its epimers, such as 3-epi-Juruenolide C, involves constructing the characteristic γ-lactone core and appending the requisite side chain with precise control over stereochemistry. jst.go.jpacs.org Different strategies have been employed, often starting from readily available chiral or achiral precursors. jst.go.jpacs.org
Retrosynthetic Analyses and Key Intermediate Derivations
Retrosynthetic analysis of this compound typically involves disconnecting the γ-lactone ring and the attached alkyl chain. One approach considers the formation of the lactone ring as a key step in the synthesis. acs.org Another common strategy involves building the carbon skeleton and then performing a cyclization to form the lactone. Key intermediates often include functionalized acyclic or cyclic precursors that contain the necessary carbon atoms and functional groups for subsequent transformations. For instance, chiral diols or acetylenic alcohols have served as starting materials for the synthesis of the core structure. jst.go.jpacs.org Derivations of these intermediates involve a series of functional group interconversions, chain elongations, and stereocontrolled introductions of hydroxyl and methyl groups.
Stereocontrolled Synthetic Approaches to this compound
Achieving the correct relative and absolute stereochemistry at the chiral centers (C-2, C-3, and C-4) of the γ-lactone ring is crucial for the synthesis of this compound and its epimers. jst.go.jp Various stereocontrolled methods have been employed. For the synthesis of 3-epi-Juruenolide C, Sharpless asymmetric dihydroxylation has been utilized to introduce chiral centers in a controlled manner from a commercially available starting material. jst.go.jp Other approaches may involve diastereoselective reactions, chiral auxiliaries, or the use of chiral building blocks to establish the desired stereochemical relationships. The trans stereochemistry between C-2 and C-4 and the cis relationship between the C-4 methyl group and the C-3 hydroxyl group in 3-epi-Juruenolide C were determined using spectroscopic techniques like NOE experiments and analysis of 13C NMR chemical shifts. jst.go.jp
Exploration of Novel Reaction Methodologies in this compound Synthesis (e.g., radical cyclization, intramolecular carbonylation, face-selective hydrogenation)
The synthesis of this compound has been a platform for exploring and applying novel reaction methodologies. Radical cyclization has been a significant tool, particularly in approaches involving sequential 5-exo-digonal radical cyclization, intramolecular hydrogen transfer, and 5-endo-trigonal cyclization to construct the lactone core. acs.orgnih.govacs.org This radical cascade allows for the formation of multiple bonds in a single step with stereochemical control influenced by the starting material. acs.orgualberta.ca Intramolecular carbonylation using metal carbonyl complexes, such as bis(triphenylphosphine)dicarbonylnickel, has been employed to form the γ-lactone ring. jst.go.jpjst.go.jpnih.govresearchgate.net Face-selective hydrogenation has been investigated for the reduction of olefinic precursors to establish the stereochemistry at saturated carbons adjacent to the lactone ring. jst.go.jpjst.go.jpnih.govresearchgate.netresearchgate.net The use of homogeneous catalysts like Wilkinson's catalyst has shown promise in achieving the desired facial selectivity. jst.go.jpjst.go.jpnih.govresearchgate.netresearchgate.net
Asymmetric Synthesis of this compound and Chiral Building Blocks
Asymmetric synthesis aims to synthesize this compound in enantiomerically enriched or pure form. This often involves starting from chiral building blocks or employing asymmetric catalytic reactions. The Sharpless asymmetric dihydroxylation mentioned earlier is an example of introducing chirality early in the synthesis of 3-epi-Juruenolide C. jst.go.jp Other asymmetric approaches might involve the use of chiral ligands in metal-catalyzed reactions or organocatalytic transformations to control the stereochemistry of key steps. The synthesis of chiral intermediates with defined stereochemistry is paramount in asymmetric synthesis strategies.
Biosynthetic Pathway Elucidation of Juruenolide C
Proposed Biosynthetic Precursors and Intermediates for Juruenolide C
Based on the structure of this compound, which contains a γ-lactone ring and a long alkyl side chain with a benzodioxole moiety, potential biosynthetic precursors would likely include fatty acids or polyketides for the side chain, and a carbohydrate-derived or similar small molecule precursor for the lactone ring. The benzodioxole part suggests the involvement of phenylpropanoid metabolism, as this motif is common in compounds derived from phenylalanine or tyrosine. researchgate.net
Studies on the total synthesis of this compound and related butanolides often utilize chiral building blocks and involve the formation of the γ-lactone ring and the attachment of the side chain. For instance, the total synthesis of 3-epi-Juruenolide C has been achieved starting from ethyl (2E,4S,5S)-4,5-dihydroxy-2-hexenoate, suggesting that similar dioxygenated or hydroxylated precursors could be involved in the natural biosynthesis. jst.go.jpjst.go.jp Radical cyclization reactions have also been explored in the synthesis of this compound, indicating that radical intermediates might play a role in the enzymatic cyclization steps in nature. acs.orgualberta.ca
Enzymatic Mechanisms and Gene Cluster Identification in this compound Biosynthesis
The biosynthesis of complex natural products is typically catalyzed by a suite of enzymes encoded by genes often clustered together in the organism's genome, known as biosynthetic gene clusters (BGCs). nih.gov While specific enzymes and the BGC for this compound in Virola surinamensis have not been identified in the provided search results, the enzymatic steps would likely involve:
Enzymes for the synthesis or modification of the fatty acid or polyketide chain.
Enzymes for the formation of the benzodioxole moiety, potentially involving cytochrome P450 enzymes or methyltransferases.
Enzymes for the formation of the γ-lactone ring, possibly through cyclization and oxidation reactions.
Stereoselective enzymes to establish the specific configurations at C-2, C-3, and C-4.
Identifying the specific gene cluster would likely involve genomic sequencing of Virola surinamensis and bioinformatic analysis to locate gene clusters encoding enzymes with predicted functions related to fatty acid synthesis, polyketide modification, phenylpropanoid metabolism, cyclization, and hydroxylation. nih.gov
Genetic Engineering Approaches for Modulating this compound Production
Genetic engineering offers potential strategies to enhance or alter the production of natural products by manipulating the responsible biosynthetic pathways. isaaa.orglibretexts.org For this compound, this could involve:
Overexpression of genes encoding key enzymes in the pathway to increase metabolic flux towards this compound production.
Introduction of genes from other organisms with enzymes that catalyze similar or rate-limiting steps.
Knockout or knockdown of genes encoding enzymes that divert precursors to competing pathways.
Engineering regulatory elements to enhance the expression of the this compound BGC. nih.gov
Such approaches would require the identification of the specific genes and regulatory elements involved in this compound biosynthesis. While genetic engineering has been applied to modulate the production of various compounds in plants and microorganisms, its application specifically for this compound in Virola surinamensis is not detailed in the search results. nih.govfrontiersin.orgnih.gov
Comparative Biosynthesis with Related Butanolide Natural Products
This compound belongs to the class of butanolide natural products, which share the common γ-lactone core. researchgate.netresearchgate.net The biosynthesis of other butanolides has been studied, and comparisons can provide insights into conserved biosynthetic strategies and variations. For example, some butanolides are derived from fatty acids, with modifications occurring on the alkyl chain and the formation of the lactone ring. researchgate.net The presence of the methyl group at C-4 and the hydroxyl group at C-3 in this compound suggests enzymatic steps for methylation and hydroxylation at specific positions on a precursor molecule.
The diversity in side chains and oxygenation patterns among different butanolides indicates that while the core lactone formation might involve conserved enzymatic machinery, the tailoring steps, such as chain elongation, desaturation, hydroxylation, and attachment of aromatic moieties, are likely catalyzed by variable sets of enzymes, leading to the structural diversity observed in this class of natural products. researchgate.net Studies on the biosynthesis of other butanolides, such as those found in Litsea japonica or those synthesized using common intermediates like oxygen-substituted donor-acceptor cyclopropanes, can provide models for understanding the potential enzymatic transformations involved in this compound biosynthesis. researchgate.netresearchgate.netmolaid.comacs.orgacs.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Juruenolide C
Design and Synthesis of Juruenolide C Analogues for SAR Probing
The investigation of SAR for this compound necessitates the design and synthesis of a series of related compounds, or analogues, with targeted structural variations. These analogues allow researchers to systematically probe the impact of specific functional groups, stereochemistry, and structural scaffolds on biological activity.
Several studies have reported the total synthesis of (+)-Juruenolide C and its epimer, 3-epi-Juruenolide C. youtube.comnp-mrd.orgnih.gov These synthetic routes often involve complex sequences of reactions, including radical cyclization, intramolecular hydrogen transfer, and intramolecular Michael reactions, highlighting the intricate nature of the this compound structure. youtube.comnp-mrd.org The successful total synthesis of the natural product and its epimer provides a foundation for developing strategies to synthesize a variety of analogues. nih.gov For instance, synthetic approaches to related butanolides and γ-lactones, which share the core lactone ring system of this compound, demonstrate methodologies that can be adapted for analogue synthesis.
The design of analogues typically involves making specific modifications to the this compound structure, such as altering the side chain length or functionalization, modifying the lactone ring, or changing the stereochemistry at specific centers. Each modification is intended to provide insight into the role of that particular structural element in the compound's biological activity.
Elucidation of Key Pharmacophores and Structural Features Influencing Biological Activity
Identifying the key pharmacophores and structural features of this compound is central to understanding its mechanism of action and guiding the design of more potent or selective analogues. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure.
While specific detailed pharmacophore studies solely focused on this compound were not extensively found in the search results, the known antifungal activity youtube.comnih.gov suggests that certain parts of the molecule are essential for this effect. The γ-lactone ring, a common moiety in many biologically active natural products, could potentially serve as a key pharmacophore or contribute significantly to the binding interaction. Studies on related natural products, such as other butanolides and lignans, have indicated the importance of the lactone ring and associated functional groups for their biological activities, including antifungal properties.
Furthermore, the stereochemistry of this compound is likely to play a critical role in its interaction with a chiral biological target, such as an enzyme or receptor. The synthesis of stereoisomers, like 3-epi-Juruenolide C, allows for the evaluation of how changes in stereochemistry affect activity, thereby helping to elucidate the importance of the precise three-dimensional arrangement of atoms for biological recognition. nih.gov
Detailed SAR studies involving synthesized analogues would systematically map the regions of the this compound structure that are crucial for its antifungal activity. By observing changes in potency or efficacy upon specific structural modifications, researchers can infer which functional groups or structural motifs are involved in binding to the biological target.
Computational Approaches in SAR Analysis of this compound (e.g., QSAR, molecular docking)
Computational approaches are powerful tools for complementing experimental SAR studies of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two commonly employed methods.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for this compound and its analogues and correlating them with their observed antifungal activity, a predictive model can be developed. This model can help identify which structural features quantitatively influence the activity and can be used to predict the activity of new, unsynthesized analogues.
Molecular docking simulations, on the other hand, attempt to predict the preferred binding orientation (pose) of a small molecule ligand, such as this compound, within the active site of a biological target protein. This method requires a known or modeled three-dimensional structure of the target. By analyzing the predicted binding interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) between this compound and the target, insights can be gained into the molecular basis of its activity and the key residues involved in binding. While the specific biological target for this compound's antifungal activity may not be fully elucidated in the provided search results, if a plausible target is identified or predicted, molecular docking could provide valuable hypotheses about its binding mode.
Integrating QSAR and molecular docking can provide a more comprehensive understanding of the SAR. QSAR can identify important molecular properties, while docking can provide a structural context for these properties by visualizing interactions at the binding site.
Conformational Analysis and its Impact on this compound's Molecular Interactions
Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. Molecules are not rigid entities, and their flexibility allows them to exist as an ensemble of conformers, which can significantly impact their ability to interact with biological targets.
Computational methods, such as molecular mechanics or molecular dynamics simulations, can be used to explore the conformational space of this compound and determine the low-energy conformers. Understanding the preferred conformations can help in interpreting SAR data and in performing more accurate molecular docking studies, as the conformation of the ligand upon binding to the target is crucial for optimal interaction. Steric interactions within the molecule and with the surrounding environment (e.g., solvent or protein binding site) play a significant role in determining the favored conformations and their influence on molecular recognition.
By analyzing the conformational preferences of this compound and its analogues, researchers can gain insights into how structural modifications affect the molecule's shape and how these changes in shape might relate to observed differences in biological activity.
Preclinical Biological Activity Investigations of Juruenolide C
In Vitro Efficacy Studies of Juruenolide C
In vitro studies provide initial insights into the biological effects of this compound at the cellular or molecular level.
Antifungal Efficacy Against Specific Pathogens (e.g., Cladosporium cladosporioides)
Investigations have indicated that this compound possesses antifungal properties. Specifically, 3-epi-Juruenolide C has demonstrated moderate antifungal activity against Cladosporium cladosporioides plantaedb.com. Research has also reported that this compound exhibits antifungal activity that is 10-fold higher than that of the established antifungal agent Nystatin google.com.
Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines (excluding human primary cells)
Specific data detailing the cytotoxicity and antiproliferative activities of this compound in various cancer cell lines were not found in the conducted searches.
Anti-inflammatory and Immunomodulatory Potentials (cellular models)
Specific data regarding the anti-inflammatory and immunomodulatory potentials of this compound in cellular models were not found in the conducted searches.
Other Targeted Biological Activities (e.g., antioxidant, enzyme inhibition)
Specific data on other targeted biological activities of this compound, such as antioxidant effects or enzyme inhibition, were not found in the conducted searches.
In Vivo Efficacy Studies of this compound in Animal Models (excluding human clinical data)
In vivo studies are crucial for evaluating the effects of a compound within a living system.
Antifungal Activity in Relevant Animal Infection Models
Specific data detailing the antifungal activity of this compound in relevant animal infection models were not found in the conducted searches.
: A Review of Available Data
Investigations into the preclinical biological activity of the natural compound this compound have sought to understand its potential therapeutic applications. This compound is a γ-lactone that has been identified as a constituent of plants from the Virola genus, including Virola surinamensis. texilajournal.comerbc-group.comnih.govnih.gov
While this compound has been isolated and its structure studied as part of phytochemical investigations, detailed research specifically focusing on its preclinical efficacy in disease models, such as cancer xenograft models, and its systemic exposure and tissue distribution in animal models appears limited in the currently available scientific literature.
Despite comprehensive searches for data on this compound's in vivo efficacy against various diseases, particularly in cancer xenograft models which are standard tools for evaluating the antitumor potential of compounds, no specific studies detailing such findings for this compound were identified. Similarly, investigations into the systemic exposure and tissue distribution of this compound in animal models, which are crucial for understanding how a compound is absorbed, distributed, and potentially accumulates in different organs and tissues, did not yield specific data for this compound.
The absence of published data in these specific preclinical areas for this compound means that a detailed review, including data tables and in-depth research findings for sections focusing solely on its efficacy in preclinical disease models and its systemic exposure and tissue distribution in animal models, cannot be provided based on the current search results.
Further research is needed to explore the preclinical biological activities of this compound, including its potential efficacy in relevant disease models and its pharmacokinetic profile in animal systems.
Molecular and Cellular Mechanism of Action of Juruenolide C
Omics-Based Approaches to Unravel Juruenolide C's Biological Footprint (e.g., transcriptomics, proteomics, metabolomics)
Omics-based approaches, such as transcriptomics, proteomics, and metabolomics, are powerful tools for comprehensively studying the biological effects of a compound. Transcriptomics involves analyzing the complete set of RNA transcripts in a cell or organism, providing insights into gene expression changes plos.orgisaaa.orgyoutube.comnih.gov. Proteomics focuses on the global analysis of proteins, including their abundance, modifications, and interactions isaaa.orgyoutube.comfrontiersin.orgcore.ac.uk. Metabolomics involves studying the complete set of small molecule metabolites, reflecting the metabolic state of the cell isaaa.orgyoutube.comfrontiersin.orgcore.ac.uk. These approaches can help to unravel the complex biological footprint of a compound and identify affected pathways and processes. While the search results discuss the application and importance of these omics approaches in biological research isaaa.orgyoutube.comnih.govfrontiersin.orgcore.ac.uk, there is no information provided regarding the use of these methods to study this compound.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Juruenolide C Research
Chromatographic Techniques for Juruenolide C Analysis in Research Samples
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex matrices, such as plant extracts, and for monitoring its synthesis. The principle of chromatography relies on the differential affinities of analytes for a stationary phase and a mobile phase, enabling separation of components within a mixture. khanacademy.orgnih.gov
Studies reporting the synthesis and isolation of this compound and its epimer, 3-epi-Juruenolide C, highlight the use of conventional and preparative chromatographic methods. Column chromatography, typically utilizing silica (B1680970) gel as the stationary phase, has been employed for the initial fractionation and purification of extracts containing this compound. jst.go.jpscribd.com This method allows for the separation of compounds based on their polarity.
For finer purification and separation of closely related compounds, such as diastereomers like this compound and 3-epi-Juruenolide C, high-performance liquid chromatography (HPLC) is a crucial technique. Preparative HPLC, often using reversed-phase columns (e.g., C18), has been successfully applied to isolate pure samples of 3-epi-Juruenolide C from synthetic mixtures. jst.go.jp The mobile phase composition, often a mixture of water or an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve effective separation based on hydrophobicity. Detection in HPLC is commonly performed using UV/Vis detectors, as γ-lactones may possess chromophores that absorb in the ultraviolet or visible range, or by refractive index detectors. jst.go.jpscielo.org.bo The application of high-resolution ultra high pressure liquid chromatography (UHPLC) has also been noted for the analysis of other juruenolides, suggesting its potential applicability for this compound analysis due to its enhanced separation efficiency and speed. phorteeducacional.com.br
An example of chromatographic application in the synthesis of 3-epi-Juruenolide C involved purification by silica gel column chromatography using a hexane-ethyl acetate (B1210297) mixture as the mobile phase, followed by preparative HPLC with methanol as the eluent to separate the target compound from a diastereomeric impurity. jst.go.jp
| Chromatographic Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application in this compound Research | Citation |
| Column Chromatography | Silica gel | Hexane-Ethyl Acetate | Isolation and initial purification from extracts/synthesis mixtures | jst.go.jpscribd.com |
| Preparative HPLC | Reversed-phase (e.g., C18) | Methanol | Purification of synthetic 3-epi-Juruenolide C and separation from diastereomers | jst.go.jp |
| Analytical HPLC | C18 | Aqueous/Organic Solvent Mixtures | Analysis and purity assessment (inferred from preparative use) | jst.go.jpscielo.org.bo |
| UHPLC | Not specified for this compound, but noted for other juruenolides | Not specified for this compound, but noted for other juruenolides | Potential for enhanced separation efficiency (inferred) | phorteeducacional.com.br |
Spectroscopic Methods for Mechanistic and Interaction Studies (excluding basic identification)
Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound. While the primary application reported in the literature focuses on using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for basic identification and confirmation of structure during isolation and synthesis, detailed studies specifically employing these methods for investigating the mechanism of action or interactions of this compound appear to be limited in the provided search results. jst.go.jpscribd.comresearchgate.net
NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (such as COSY, HMQC, and HMBC), has been crucial in determining the connectivity and relative stereochemistry of this compound and its epimers. jst.go.jpscribd.comscielo.org.boresearchgate.net For instance, in-depth spectroscopic analysis, including 1D-NMR data and techniques like cigar-HMBC, were used to revise the proposed lactone structure of related compounds to a γ-lactone. researchgate.net DFT-based spectral reinvestigations have also been utilized in the context of structural revision and stereochemical elucidation of related natural products, suggesting the potential for computational spectroscopy to complement experimental data in understanding the conformational preferences and potentially interactions of this compound. researchgate.net
IR spectroscopy provides information about the functional groups present in the molecule, such as the characteristic carbonyl stretch of the lactone ring. jst.go.jp Mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), is used to determine the accurate molecular weight and elemental composition of this compound, aiding in its identification and confirmation of purity. jst.go.jpscielo.org.bo
While these spectroscopic methods provide fundamental information about the molecule's structure, specific research applying advanced spectroscopic techniques to probe the mechanistic details of this compound's biological activities or its interactions with other molecules (e.g., proteins, membranes) is not prominently featured in the search results. Future research could potentially utilize techniques like ligand-observed NMR, surface plasmon resonance (SPR) coupled with spectroscopy, or advanced mass spectrometry approaches to investigate these aspects.
Bioanalytical Methods for this compound Quantification in Biological Matrices (animal models)
Quantitative bioanalysis of drug candidates and metabolites in biological matrices is a critical aspect of preclinical and clinical development, particularly in animal models, to support pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.govmedpace.compacificbiolabs.comfda.govfda.govinfinixbio.com These studies require validated analytical methods to accurately and reliably measure compound concentrations in samples such as plasma, serum, urine, and tissues. nih.govfda.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of small molecule drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and throughput. jst.go.jppacificbiolabs.cominfinixbio.comresearchgate.net The process typically involves sample preparation steps to extract the analyte from the biological matrix, chromatographic separation to resolve the analyte from endogenous interfering substances, and mass spectrometric detection for selective and sensitive quantification. researchgate.net Stable isotopically labeled internal standards are often used in LC-MS/MS methods to improve the accuracy and reliability of quantification. researchgate.net
While LC-MS/MS is the standard for bioanalysis, specific published methods detailing the quantification of this compound in biological matrices from animal models were not found in the provided search results. General principles for bioanalytical method validation, as outlined by regulatory bodies like the FDA and EMA, would apply to the development of such methods for this compound if it were to proceed through preclinical evaluation. nih.govfda.govfda.gov These guidelines cover aspects such as accuracy, precision, selectivity, sensitivity, recovery, and stability in the relevant biological matrix. nih.gov
The absence of specific bioanalytical data for this compound in animal models in the search results suggests that research on its pharmacokinetic profile in these systems may not be widely published or may not have reached a stage requiring such detailed bioanalytical characterization in the publicly available literature.
Emerging Technologies in this compound Research and Analysis
The field of analytical chemistry is continuously evolving with the development of new technologies that offer enhanced sensitivity, selectivity, speed, and miniaturization. Emerging analytical technologies, including advanced mass spectrometry techniques, microfluidics, biosensors, and hyphenated methods, have the potential to revolutionize the analysis of natural products and drug candidates. scribd.comfda.gov
While the search results provided general information on emerging analytical methodologies in areas like food analysis and pharmaceutical research, there was no specific information found regarding the application of these cutting-edge technologies directly to this compound research or analysis. [8, 10, 13 from first search]
Potential emerging technologies that could be relevant to future this compound studies might include:
Ion Mobility-Mass Spectrometry (IM-MS): This technique provides an additional dimension of separation based on the shape and size of ions, which could be useful for separating isomers or conformers of this compound and its metabolites.
Microfluidic Devices: Lab-on-a-chip systems could potentially be developed for high-throughput screening, sample preparation, or even synthesis and analysis of this compound on a smaller scale, reducing sample and solvent consumption.
Advanced Biosensors: Developing specific biosensors for this compound could enable rapid, label-free detection and quantification in various matrices, potentially including biological samples.
Hyphenated Techniques: More sophisticated hyphenated techniques beyond standard LC-MS/MS, such as LC-HRMS/MS with advanced fragmentation techniques or coupling chromatography with other detection modalities, could provide deeper insights into this compound's structure, metabolism, and interactions.
However, the current published literature accessible through the search results does not indicate that these emerging technologies have been applied to this compound research to date. Future advancements in analytical science and increased research focus on this compound may lead to the adoption of these technologies for a more comprehensive understanding of its properties and behavior.
Future Perspectives and Research Challenges for Juruenolide C
Unexplored Biological Activities and Therapeutic Opportunities (preclinical)
The initial discovery and characterization of natural products often reveal a range of biological activities. For Juruenolide C, while some activities may have been noted during isolation and initial testing, a comprehensive understanding of its full biological spectrum remains an area for future exploration. Natural products have shown diverse biological activities, including anticancer, antioxidant, antiparasitic, antiviral, and antibacterial effects, offering new perspectives for managing different diseases. researchgate.net Investigating this compound for such activities at the preclinical stage is a key future direction. This involves detailed in vitro and in vivo studies to determine potential therapeutic applications and understand the underlying mechanisms of action. Identifying specific molecular targets and pathways modulated by this compound would be crucial in this phase.
Sustainable Production and Biocatalytic Synthesis Routes
Obtaining sufficient quantities of complex natural products like this compound for comprehensive research and potential development can be challenging due to their often low natural abundance. Sustainable production methods are therefore a significant research challenge. Traditional chemical synthesis can be complex and resource-intensive. Exploring biocatalytic or chemoenzymatic synthesis routes offers a promising avenue for more sustainable and efficient production. nih.govmdpi.comrsc.org Biocatalysis leverages the specificity and efficiency of enzymes, often operating under milder conditions compared to traditional chemical synthesis. nih.govmdpi.comdigitellinc.com Advances in enzyme discovery, protein engineering, and pathway engineering are enabling a broader application of enzymatic chemistry in sustainable synthesis. digitellinc.com Developing scalable biocatalytic processes for this compound or its precursors could address supply limitations and reduce environmental impact. rsc.org
Development of Advanced Analogues with Enhanced Potency and Selectivity
Once the biological activities of this compound are better understood, the development of synthetic analogues becomes a critical step in optimizing its therapeutic potential. This involves modifying the chemical structure of this compound to enhance its potency, selectivity for specific targets, and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of analogues. The synthesis of complex natural product analogues is an active area of research, with various approaches being explored to achieve desired structural modifications. researchgate.netresearchgate.net Future research will focus on designing and synthesizing a library of this compound analogues and evaluating their biological activities to identify lead candidates with improved profiles.
Integration of Computational and Experimental Approaches in this compound Research
Modern drug discovery and natural product research increasingly rely on the integration of computational and experimental approaches. researchgate.netmdpi.comyoutube.comsmu.edu Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the potential interactions of this compound with biological targets, predict its properties, and guide the design of analogues. mdpi.com Experimental research, including biological assays, structural determination (e.g., using NMR or X-ray crystallography), and synthesis, is essential to validate computational predictions and provide empirical data. youtube.comsmu.edu The synergistic application of these approaches can significantly accelerate the research process for this compound, leading to a more efficient identification of its potential applications and the development of improved derivatives. mdpi.com
Addressing Knowledge Gaps in this compound's Biological Landscape
Despite initial studies, there are likely significant knowledge gaps regarding this compound's biological landscape. This includes a complete understanding of its ADME profile (absorption, distribution, metabolism, and excretion), potential off-target effects, and interactions with other biological molecules. Addressing these gaps requires comprehensive biological profiling and mechanistic studies. Furthermore, understanding the natural biological role of this compound in its source organism could provide clues about its potential activities and inform research directions. Identifying and closing these knowledge gaps through dedicated research efforts is crucial for the responsible and effective development of this compound as a potential therapeutic agent. yale.edu
Q & A
Basic: What are the standard protocols for isolating Juruenolide C from natural sources?
This compound isolation typically involves:
- Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction, followed by partitioning with non-polar solvents to remove lipids .
- Chromatography : Employ column chromatography (silica gel or Sephadex LH-20) for preliminary separation, coupled with HPLC for purification. Monitor fractions using TLC with UV/fluorescence detection .
- Spectroscopic Validation : Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to rule out co-eluting impurities .
Advanced: How can researchers address discrepancies in this compound’s reported bioactivity across studies?
Contradictions often arise from:
- Experimental Variables : Standardize cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
- Dose-Response Validation : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity via I² statistics .
Basic: What spectroscopic techniques are essential for confirming this compound’s molecular structure?
Key methodologies include:
- NMR Spectroscopy : 2D experiments (COSY, HSQC, HMBC) to assign stereochemistry and verify carbon connectivity .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C₃₀H₄₂O₇) and isotopic patterns .
Advanced: What strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?
Stereoselective synthesis challenges require:
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) for enantiomeric excess (≥95%) .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and minimize side reactions .
- Crystallization Optimization : Employ solvent-drop grinding or anti-solvent addition to enhance crystal purity .
Basic: How to design in vitro experiments to assess this compound’s cytotoxicity?
Follow these steps:
- Cell Line Selection : Use cancer-specific lines (e.g., MCF-7 for breast cancer) with non-malignant controls (e.g., HEK293) .
- Assay Controls : Include vehicle (solvent-only) and positive controls (e.g., doxorubicin).
- Dose Escalation : Test 6–8 concentrations (0.1–100 µM) over 48–72 hours, using MTT or resazurin assays for viability .
Advanced: How to validate this compound’s mechanism of action using multi-omics approaches?
Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes (fold-change ≥2, p <0.05) post-treatment .
- Proteomics : SILAC labeling to quantify protein abundance changes in pathways like apoptosis or autophagy .
- Bioinformatics : Enrichment analysis (DAVID, STRING) to map affected pathways and cross-validate targets .
Basic: What are the stability considerations for this compound in different storage conditions?
Stability protocols:
- Temperature : Store at –80°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .
- Solvent : Dissolve in DMSO for long-term storage (≤6 months), confirmed by HPLC-UV at 254 nm .
- Humidity Control : Use desiccants in storage containers to limit hydrolysis .
Advanced: How to reconcile contradictory data on this compound’s pharmacokinetic properties?
Address inconsistencies via:
- In Vitro-In Vivo Correlation (IVIVC) : Compare metabolic stability in liver microsomes (human vs. rodent) with plasma AUC values .
- Species-Specific Differences : Adjust dosing regimens based on allometric scaling (e.g., body surface area) .
- Compartmental Modeling : Use Phoenix WinNonlin to simulate absorption/distribution and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
